Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiadiazine ring system, introduction of the fluorophenyl group, and esterification to form the methyl ester. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 2-(4-Fluorophenyl)-6-methyl-3-oxo-1,2,4-benzothiadiazine
- 2-(4-Fluorophenyl)-1,2,4-benzothiadiazine-3,6-dione
Uniqueness
Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1lambda6,2,4-benzothiadiazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the prop-2-enyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives .
Properties
Molecular Formula |
C18H15FN2O5S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazine-6-carboxylate |
InChI |
InChI=1S/C18H15FN2O5S/c1-3-10-20-15-11-12(17(22)26-2)4-9-16(15)27(24,25)21(18(20)23)14-7-5-13(19)6-8-14/h3-9,11H,1,10H2,2H3 |
InChI Key |
UUMGOUQCDNDWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2CC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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